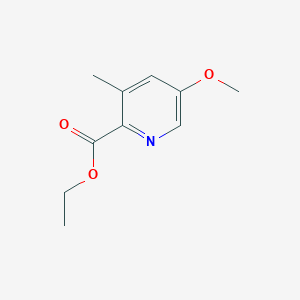
Ethyl 5-methoxy-3-methylpicolinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-methoxy-3-methylpicolinate is an organic compound with the molecular formula C10H13NO3 It is a derivative of picolinic acid, featuring an ethyl ester group, a methoxy group at the 5-position, and a methyl group at the 3-position on the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 5-methoxy-3-methylpicolinate can be synthesized through several synthetic routes. One common method involves the esterification of 5-methoxy-3-methylpicolinic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help scale up the production while maintaining product purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-methoxy-3-methylpicolinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The methoxy and methyl groups on the pyridine ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
Ethyl 5-methoxy-3-methylpicolinate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of ethyl 5-methoxy-3-methylpicolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Ethyl 5-methoxy-3-methylpicolinate can be compared with other similar compounds, such as:
Mthis compound: This compound has a methyl ester group instead of an ethyl ester group, leading to differences in reactivity and solubility.
Ethyl 5-methoxy-2-methylpicolinate: The position of the methyl group on the pyridine ring is different, which can affect the compound’s chemical properties and biological activity.
Ethyl 5-methoxy-3-ethylpicolinate: The presence of an ethyl group at the 3-position instead of a methyl group can lead to variations in steric hindrance and reactivity.
This compound’s unique combination of functional groups and structural features makes it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C10H13NO3 |
|---|---|
Peso molecular |
195.21 g/mol |
Nombre IUPAC |
ethyl 5-methoxy-3-methylpyridine-2-carboxylate |
InChI |
InChI=1S/C10H13NO3/c1-4-14-10(12)9-7(2)5-8(13-3)6-11-9/h5-6H,4H2,1-3H3 |
Clave InChI |
WHCVQPCBLLEJEC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NC=C(C=C1C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 1-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B13005126.png)
![3-Oxo-3,4-dihydro-2h-benzo[b][1,4]thiazine-7-carbonitrile](/img/structure/B13005128.png)


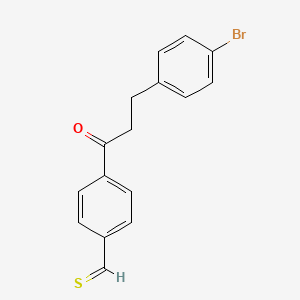
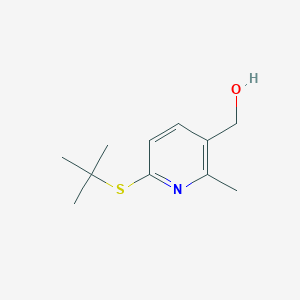

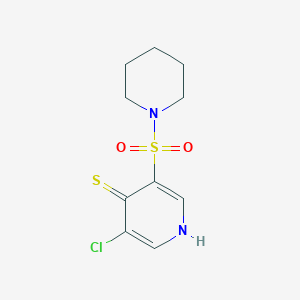
![2-Amino-1-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-ol](/img/structure/B13005169.png)
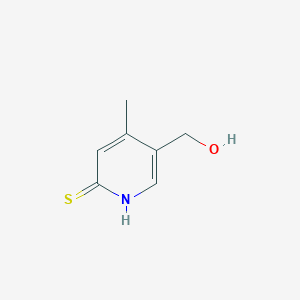
![4-Ethyl-7-oxo-2-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B13005182.png)
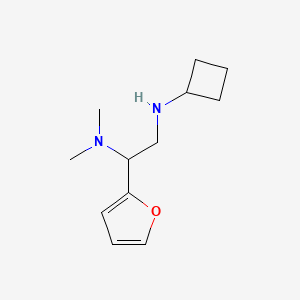
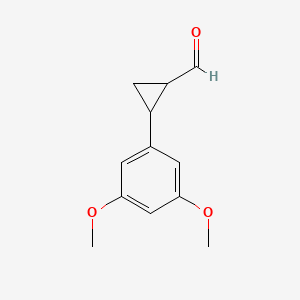
![Ethyl 4-amino-2-(chloromethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13005204.png)
